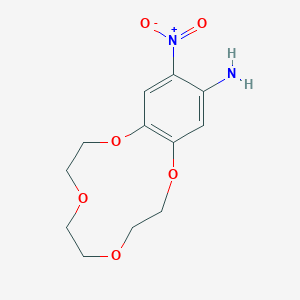
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydrazono groups attached to an ethyl ester backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
合成経路と反応条件: 2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルの合成は、通常、2-ブロモ-6-フルオロアニリンとシュウ酸ジエチルクロリドの反応、それに続くヒドラジン水和物の添加によって行われます。反応は、目的の生成物が生成されることを保証するために、制御された条件下で行われます。このプロセスは、次のように要約できます。
ステップ1: 2-ブロモ-6-フルオロアニリンは、トリエチルアミンなどの塩基の存在下で、シュウ酸ジエチルクロリドと反応します。
ステップ2: 得られた中間体は、次にヒドラジン水和物で処理されて、2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルを生成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類: 2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体に変換することができます。
還元: 還元反応により、ヒドラゾノ基をアミノ基に変換することができます。
置換: ブロモ原子は、他の求核剤と置換され、様々な誘導体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: ナトリウムメトキシド (NaOMe) やカリウムtert-ブトキシド (KOtBu) などの求核剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、様々な置換フェニル誘導体、オキソ化合物、およびアミノ誘導体があります。
科学的研究の応用
2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、その潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性を調査する研究が進められています。
産業: 先端材料の開発や、官能基化ポリマーの合成における前駆体として使用されます。
作用機序
2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれています。ヒドラゾノ基は、生物学的マクロ分子と水素結合を形成し、その機能に影響を与えることができます。さらに、ブロモ原子とフルオロ原子の存在は、化合物の反応性と標的部位への結合親和性を高める可能性があります。
類似の化合物:
- (2-ブロモ-6-フルオロフェニル)メタノール
- 2-ブロモ-6-フルオロベンズアルデヒド
- 2-ブロモ-6-フルオロ安息香酸
比較: 2-(2-ブロモ-6-フルオロフェニル)-2-ヒドラゾノ酢酸エチルは、ヒドラゾノ基の存在によりユニークであり、その類似体と比較して、独特の化学反応性と生物活性を示します。ブロモ原子とフルオロ原子の組み合わせにより、その特性がさらに強化され、様々な用途に適した汎用性の高い化合物となっています。
類似化合物との比較
- (2-Bromo-6-fluorophenyl)methanol
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzoic acid
Comparison: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine and fluorine atoms further enhances its properties, making it a versatile compound for various applications.
特性
IUPAC Name |
ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZKQLAQYZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
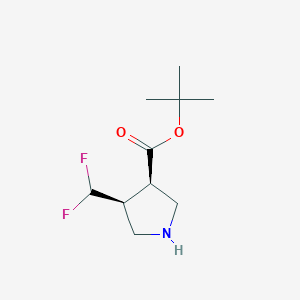
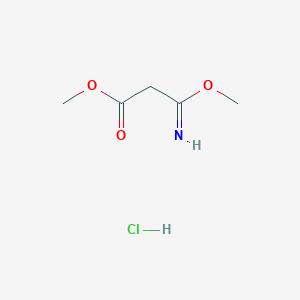
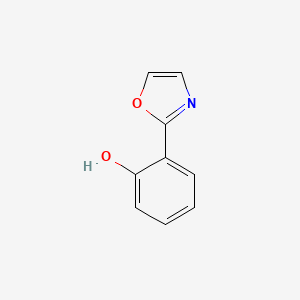

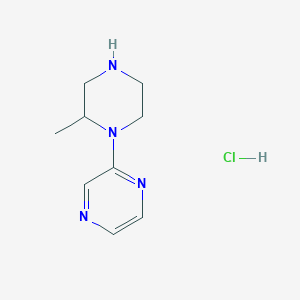
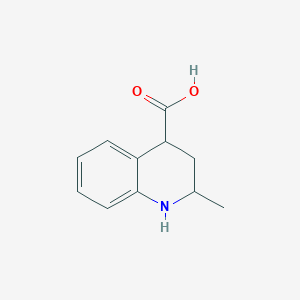
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
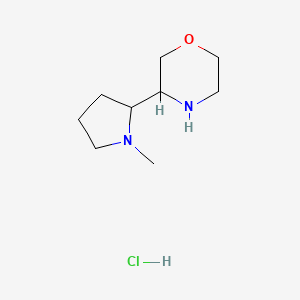
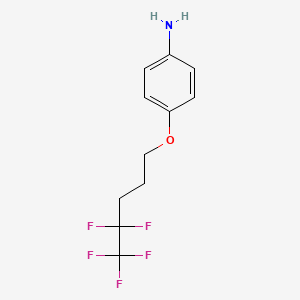
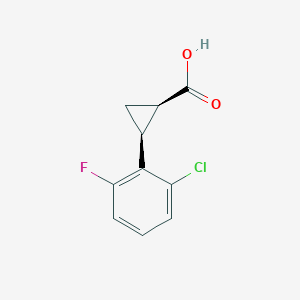
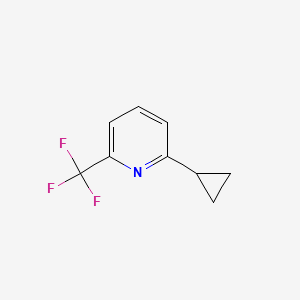
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
